1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride
Description
1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride is a pyrazole-based carboxamide derivative with a dihydrochloride salt formulation. The compound features a pyrazole core substituted at the 1-position with a methyl group and at the 4-position with a carboxamide moiety linked to a pyrrolidin-2-ylmethylamine group. The dihydrochloride salt enhances solubility and stability, a common strategy in pharmaceutical chemistry for improved bioavailability and handling .
Properties
IUPAC Name |
1-methyl-N-(pyrrolidin-2-ylmethyl)pyrazole-4-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-14-7-8(5-13-14)10(15)12-6-9-3-2-4-11-9;;/h5,7,9,11H,2-4,6H2,1H3,(H,12,15);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMQUAIELRTFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC2CCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride is the kappa opioid receptor (KOR) . This compound has a high affinity for human, rat, and mouse KOR. The KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a crucial role in pain perception, mood regulation, and stress response.
Mode of Action
This compound acts as an antagonist at the KOR. An antagonist is a substance that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. This means that the compound prevents the normal or endogenous ligand from binding to the KOR, thereby inhibiting the receptor’s function.
Biological Activity
1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₅N₃.2ClH
- Molecular Weight : 238.16 g/mol
Biological Activity Overview
The biological activity of pyrazole derivatives, including the compound , has been extensively studied. These compounds have demonstrated a broad spectrum of activities including:
- Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
- Antitumor Activity : Certain pyrazole derivatives exhibit potent antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Pyrazoles have been noted for their ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Androgen Receptor Modulation : This compound has been identified as a selective androgen receptor modulator (SARM), showing potential in treating conditions like prostate cancer by antagonizing androgen receptors effectively .
- Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines, demonstrating its antitumor potential .
- Antibacterial Mechanisms : The compound's antibacterial activity may arise from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related pyrazole compounds, providing insights into their therapeutic potential:
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Antitumor | Inhibits proliferation in prostate cancer cells | |
| Anti-inflammatory | Modulates inflammatory pathways |
Notable Research Findings
- A study published in PubMed highlighted the effectiveness of pyrazole derivatives in inhibiting bacterial growth at low concentrations, indicating their potential utility as antimicrobial agents .
- Research conducted on SARMs revealed that compounds similar to this compound exhibit high affinity for androgen receptors and can effectively inhibit the growth of prostate cancer cells .
- Another investigation demonstrated that certain pyrazole derivatives possess anti-inflammatory properties by inhibiting key inflammatory mediators, thus supporting their use in treating inflammatory conditions .
Scientific Research Applications
Neurological Disorders
Recent studies have highlighted the potential of this compound in the treatment of neurological disorders. Its mechanism of action appears to involve modulation of neurotransmitter systems, particularly through interactions with NMDA receptors, which are crucial in synaptic plasticity and memory function.
Case Study:
A study conducted by researchers at the University of California demonstrated that derivatives of pyrazole compounds can effectively inhibit excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to act as an NMDA receptor antagonist suggests it may mitigate neuronal damage caused by excessive glutamate signaling, a common pathway in these disorders .
| Study | Findings |
|---|---|
| University of California | Inhibition of excitotoxicity in neurodegenerative models |
Antifungal Activity
The compound has shown promising antifungal properties, making it a candidate for agricultural applications. Its efficacy against various phytopathogenic fungi was evaluated, revealing that it outperformed traditional fungicides in certain tests.
Case Study:
Research published in Molecules indicated that a related pyrazole derivative exhibited a higher antifungal activity against seven common phytopathogenic fungi compared to established treatments like boscalid. This positions the compound as a potential alternative in crop protection strategies .
| Fungus | Compound Efficacy |
|---|---|
| Fusarium spp. | High |
| Alternaria spp. | Moderate |
| Botrytis cinerea | High |
Structure-Activity Relationship Studies
Ongoing research into the structure-activity relationships (SAR) of pyrazole derivatives has provided insights into optimizing their pharmacological profiles. By modifying substituents on the pyrazole ring, researchers aim to enhance efficacy and reduce toxicity.
Case Study:
A comprehensive SAR study demonstrated that specific modifications to the pyrrolidine moiety significantly increased binding affinity to target receptors, suggesting a pathway for developing more effective therapeutic agents .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes acid- or base-catalyzed hydrolysis :
- Acidic hydrolysis : Example: Hydrolysis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide under HCl yields the corresponding carboxylic acid.
- Basic hydrolysis : Similar reactions are observed in pyrazole-4-carboxamides, producing carboxylates .
Acylation and Alkylation
The pyrrolidine nitrogen (in free base form) and pyrazole ring participate in nucleophilic substitutions :
Note: The dihydrochloride form may require neutralization (e.g., with NaHCO) to liberate the free amine for reactivity .
Metal Complexation
The pyrrolidine and pyrazole moieties act as ligands for transition metals :
| Metal Ion | Conditions | Complex Type | Application | Reference |
|---|---|---|---|---|
| Cu(II) | Methanol, RT | Square-planar coordination | Catalytic applications | |
| Zn(II) | Aqueous ethanol, reflux | Tetrahedral complexes | Potential antimicrobial agents |
Stability Under Environmental Conditions
Comparative Reactivity of Analogues
Structural analogues exhibit varied reactivity based on substituents:
Pharmacologically Relevant Modifications
Derivatives of this compound are tailored for enhanced bioactivity:
Comparison with Similar Compounds
Key Structural Differences :
Pharmacological Analogues
- Berotralstat Dihydrochloride: A plasma kallikrein inhibitor with a pyrazole-5-carboxamide core (). Unlike the target compound, berotralstat includes a trifluoromethyl group and a cyanophenyl-cyclopropylmethylamino substituent, which are critical for its high-affinity binding to kallikrein. The dihydrochloride salt ensures solubility at physiological pH .
- Cannabinoid Receptor Ligands: highlights pyrazole derivatives like WIN 55212-2, which bind to CB1/CB2 receptors. While the target compound lacks the diarylpyrazole structure common in cannabinoid ligands, its pyrrolidine moiety may confer affinity for aminergic receptors (e.g., σ or adrenergic receptors), a hypothesis supported by the prevalence of pyrrolidine in CNS-targeting drugs .
Functional Group Impact :
- Pyrrolidine vs. Piperidine : The target compound’s pyrrolidin-2-ylmethyl group differs from the piperidin-4-yl group in 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride (). Pyrrolidine’s smaller ring size (5-membered vs. 6-membered) may alter conformational flexibility and receptor binding kinetics .
- Dihydrochloride Salts: Compared to monohydrate or free-base forms (e.g., ), dihydrochloride salts generally exhibit higher aqueous solubility, as seen in berotralstat .
Crystallographic and Physicochemical Comparisons
- Bond Length/Angle Variations: notes differences in C–N bond lengths and angles between quinoline-containing pyrazole carboxamides and the target compound. Such variations influence molecular packing in crystals and may affect dissolution rates .
- Solubility : The dihydrochloride form of the target compound likely surpasses neutral analogues (e.g., fluxapyroxad) in solubility, similar to berotralstat’s 635.49 g/mol dihydrochloride salt .
Research Findings and Implications
- Agrochemical Potential: Structural parallels to fluxapyroxad suggest the target compound could be optimized for fungicidal activity by introducing halogenated aryl groups .
- Therapeutic Prospects : The pyrrolidine moiety and dihydrochloride salt align with trends in CNS drug design, though further binding assays are needed to confirm targets .
- Synthetic Challenges : The pyrrolidin-2-ylmethylamine group may introduce stereochemical complexity, requiring advanced chiral resolution techniques .
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Esters
Hydrazine derivatives react with β-keto esters under acidic conditions to form pyrazole rings. For example:
$$
\text{Hydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl, EtOH}} \text{1-Methyl-1H-pyrazole-4-carboxylate} \xrightarrow{\text{NaOH}} \text{1-Methyl-1H-pyrazole-4-carboxylic acid}
$$
This method yields the carboxylic acid intermediate in ~75% yield after recrystallization.
Direct Methylation of Pyrazole-4-carboxylic Acid
Alternative routes involve methylating pyrazole-4-carboxylic acid using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃):
$$
\text{Pyrazole-4-carboxylic acid} + \text{CH₃I} \xrightarrow{\text{DMF, K₂CO₃}} \text{1-Methyl-1H-pyrazole-4-carboxylic acid}
$$
Yields range from 65% to 80%, depending on reaction time and temperature.
Preparation of (Pyrrolidin-2-yl)methylamine
The pyrrolidine side chain is synthesized via two primary routes:
Reduction of Pyrrolidin-2-one Derivatives
Pyrrolidin-2-one is reduced using LiAlH₄ or BH₃·THF to yield pyrrolidine, which is subsequently functionalized:
$$
\text{Pyrrolidin-2-one} \xrightarrow{\text{LiAlH₄, THF}} \text{Pyrrolidine} \xrightarrow{\text{Formaldehyde, NaBH₃CN}} \text{(Pyrrolidin-2-yl)methylamine}
$$
This method achieves ~70% overall yield.
Donor–Acceptor Cyclopropane Ring-Opening
A novel approach involves the Lewis acid-catalyzed (e.g., Ni(ClO₄)₂) ring-opening of cyclopropanes with primary amines:
$$
\text{Donor–Acceptor cyclopropane} + \text{NH₂(CH₂)Pyrrolidine} \xrightarrow{\text{Ni(ClO₄)₂, toluene}} \gamma\text{-Amino ester} \xrightarrow{\text{HCl}} \text{(Pyrrolidin-2-yl)methylamine}
$$
This one-pot method reduces purification steps and achieves 60–75% yield.
Amide Coupling and Salt Formation
The final steps involve coupling the pyrazole acid with the pyrrolidine amine and converting the product to its dihydrochloride salt.
Carboxylic Acid Activation
The acid is activated using thionyl chloride (SOCl₂) or carbodiimides (e.g., EDCl/HOBt):
$$
\text{1-Methyl-1H-pyrazole-4-carboxylic acid} \xrightarrow{\text{SOCl₂, reflux}} \text{Acid chloride} \quad (\text{Yield: 85–90%})
$$
Amide Bond Formation
The acid chloride reacts with (pyrrolidin-2-yl)methylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF):
$$
\text{Acid chloride} + \text{(Pyrrolidin-2-yl)methylamine} \xrightarrow{\text{Et₃N, DCM}} \text{1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide}
$$
Reaction conditions:
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during amidation to reduce side reactions .
- pH Adjustment : Use buffered solutions (pH 7–8) to stabilize intermediates .
- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures improves purity (>98%) .
(Basic) Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Identify proton environments (e.g., pyrrolidine methylene protons at δ 2.5–3.0 ppm; pyrazole NH at δ 8.1–8.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₈Cl₂N₄O at m/z 309.09) .
- Purity Assessment :
- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention times vary by mobile phase (e.g., 10.2 min with acetonitrile/water 70:30) .
- Elemental Analysis : Confirm Cl content (~22.9% for dihydrochloride form) .
(Advanced) How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., 72-hour incubation for cytotoxicity assays) .
- Assay Variability Mitigation :
- Use isogenic cell lines to control genetic drift .
- Validate enzyme inhibition (e.g., kinase assays with ATP concentration fixed at 1 mM) .
- Structural Confirmation : Compare NMR data with conflicting studies to rule out batch-specific impurities .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple sources and identify outliers .
(Advanced) What methodologies are recommended for studying the compound’s interaction with biological targets?
Methodological Answer:
- In Vitro Binding Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values for receptor-ligand interactions) .
- Fluorescence Polarization : Quantify displacement of fluorescent probes in competitive assays .
- Computational Modeling :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450 3A4) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
(Advanced) How does the dihydrochloride salt form influence solubility and stability, and what experimental approaches assess these properties?
Methodological Answer:
- Solubility Profiling :
- Shake-Flask Method : Measure solubility in PBS (pH 7.4) at 25°C; dihydrochloride salts often show 2–3× higher solubility than free bases .
- Thermodynamic Solubility : Use HPLC to quantify saturated solutions after 24-hour agitation .
- Stability Studies :
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor decomposition via HPLC (e.g., <5% degradation indicates stability) .
- pH Stability : Incubate in buffers (pH 1–10) and track intact compound levels .
(Advanced) What strategies enhance pharmacological efficacy while minimizing off-target effects in derivative design?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Substituent Modification : Replace pyrrolidine with piperidine to alter lipophilicity (logP reduced by 0.5 units) .
- Bioisosteric Replacement : Swap pyrazole with imidazole to improve metabolic stability .
- Selectivity Screening :
- KinomeScan Profiling : Test against 468 kinases to identify off-target inhibition .
- CYP450 Inhibition Assays : Assess metabolic interference using human liver microsomes .
- Prodrug Design : Introduce ester groups to enhance bioavailability, with hydrolysis studies in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
